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Abstract
Methylene blue, a cationic tricyclic phenothiazine dye, has a long-standing history in biological

staining and clinical medicine. Its hydrated form is of particular interest due to its diverse

biochemical and pharmacological properties. This technical guide provides an in-depth

overview of the molecular structure, formula, and key applications of Methylene blue hydrate.

It details experimental protocols for its use in nucleic acid staining and as an inhibitor of key

enzymes, including nitric oxide synthase, guanylyl cyclase, monoamine oxidase A, and tau

protein aggregation. Signaling pathways and experimental workflows are visually represented

to facilitate a deeper understanding of its mechanisms of action.

Molecular Structure and Formula
Methylene blue hydrate is a salt of the methylthioninium cation with a chloride counterion,

existing in various states of hydration. The degree of hydration can influence its molecular

weight and certain physical properties.
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The core structure of Methylene blue consists of a phenothiazine ring system with

dimethylamino groups at positions 3 and 7. The positive charge is localized on the sulfur and

secondary amine nitrogen atoms.

Molecular Formula and Weight
The general molecular formula for Methylene blue hydrate is C₁₆H₁₈ClN₃S·xH₂O. The

anhydrous form has a molecular weight of approximately 319.85 g/mol .[1][2][3] The hydrated

form, often the trihydrate, has a molecular weight of about 373.90 g/mol .[4]

Physicochemical Properties
Methylene blue hydrate typically presents as a dark green, crystalline powder with a bronze-

like luster.[5] It is readily soluble in water and ethanol, forming a characteristic deep blue

solution, but is sparingly soluble in chloroform and insoluble in ether.[5][6]

Data Presentation
The following tables summarize the key quantitative data for Methylene blue hydrate.

Identifier Value Reference

IUPAC Name

3,7-

bis(Dimethylamino)phenothiazi

n-5-ium chloride

[3]

Synonyms
Methylthioninium chloride,

Basic Blue 9, C.I. 52015
[3]

CAS Number

122965-43-9 (hydrate), 7220-

79-3 (trihydrate), 61-73-4

(anhydrous)

[3][6][7]
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Property Value Reference

Molecular Formula

(Anhydrous)
C₁₆H₁₈ClN₃S [8]

Molecular Weight (Anhydrous) 319.85 g/mol [1][2][3]

Molecular Formula (Trihydrate) C₁₆H₁₈ClN₃S·3H₂O [4]

Molecular Weight (Trihydrate) 373.90 g/mol [4]

Melting Point 190 °C (decomposes) [6]

Solubility in Water 4 g/100 mL [6]

λmax 668 nm, 609 nm [6]

Experimental Protocols
This section provides detailed methodologies for key applications of Methylene blue hydrate.

Nucleic Acid Staining in Agarose Gels
Methylene blue is a safe and effective alternative to ethidium bromide for visualizing nucleic

acids in agarose gels.[5]

Materials:

Staining Solution: 0.025% (w/v) Methylene blue in deionized water.[5]

Destaining Solution: Deionized water.[5]

Agarose gel post-electrophoresis.

Staining tray.

Protocol:

Following electrophoresis, immerse the agarose gel in the Methylene blue staining solution

in a suitable tray.[5]
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Incubate for 20-30 minutes at room temperature with gentle agitation.[5]

Decant the staining solution (it can be reused).

Add deionized water to the tray to destain the gel.[5]

Incubate for at least 30 minutes, changing the water 2-3 times for optimal background

reduction.[5]

Visualize the blue DNA or RNA bands against a clear or light blue background using a white

light source.[5]

Inhibition of Nitric Oxide Synthase (NOS)
Methylene blue can directly inhibit the activity of nitric oxide synthase.[9] The following protocol

is a general method for assessing NOS inhibition.

Materials:

Purified NOS enzyme.

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Reaction Mix containing L-arginine, NADPH, and necessary cofactors (FAD, FMN,

tetrahydrobiopterin).

Methylene blue solutions at various concentrations.

Griess Reagent (for nitrite detection).

96-well microplate.

Protocol:

Prepare a series of Methylene blue dilutions in the NOS Assay Buffer.

In a 96-well plate, add the Reaction Mix and the Methylene blue dilutions. Include a no-

inhibitor control.
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Initiate the reaction by adding the purified NOS enzyme to each well.

Incubate the plate at 37°C for 30-60 minutes.

Stop the reaction and measure the amount of nitrite produced using the Griess Reagent,

which forms a colored product that can be quantified spectrophotometrically.[8]

Calculate the percent inhibition for each Methylene blue concentration and determine the

IC₅₀ value.

Inhibition of Soluble Guanylyl Cyclase (sGC)
Methylene blue is a well-known inhibitor of sGC, preventing the cGMP-mediated effects of nitric

oxide.[4]

Materials:

Purified sGC enzyme.

sGC Assay Buffer.

GTP (substrate).

NO donor (e.g., sodium nitroprusside) to activate sGC.

Methylene blue solutions at various concentrations.

Method for quantifying cGMP (e.g., ELISA or radioimmunoassay).

Protocol:

Prepare dilutions of Methylene blue in the assay buffer.

In reaction tubes, combine the purified sGC enzyme, GTP, and the Methylene blue dilutions.

Activate the enzyme by adding the NO donor.

Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).
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Terminate the reaction.

Quantify the amount of cGMP produced in each reaction.

Calculate the inhibitory effect of Methylene blue and determine its IC₅₀.

Inhibition of Monoamine Oxidase A (MAO-A)
Methylene blue is a potent inhibitor of MAO-A.[10] An assay to determine this inhibition can be

performed using recombinant human MAO-A.

Materials:

Recombinant human MAO-A enzyme.

MAO-A substrate (e.g., kynuramine).

Methylene blue solutions at various concentrations.

Assay buffer.

Detection system (e.g., LC-MS/MS to measure the product, 4-hydroxyquinoline).[11]

Protocol:

Prepare a range of Methylene blue concentrations.

Incubate the recombinant MAO-A enzyme with the different concentrations of Methylene

blue.

Add the MAO-A substrate to initiate the reaction.

Incubate for a specific time at 37°C.

Stop the reaction.

Measure the formation of the product using a suitable analytical method like LC-MS/MS.[11]

Determine the IC₅₀ value of Methylene blue for MAO-A inhibition.
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Inhibition of Tau Protein Aggregation
Methylene blue has been shown to inhibit the aggregation of tau protein, a hallmark of several

neurodegenerative diseases.[12]

Materials:

Recombinant Tau protein.

Aggregation inducer (e.g., heparin).

Thioflavin T (ThT) for fluorescence-based detection of aggregates.

Methylene blue solutions at various concentrations.

96-well plate (black, clear bottom for fluorescence reading).

Protocol:

Prepare solutions of recombinant Tau protein, heparin, ThT, and various concentrations of

Methylene blue.

In a 96-well plate, combine the Tau protein, heparin, and Methylene blue dilutions. Include a

control without Methylene blue.

Incubate the plate at 37°C with shaking to promote aggregation.

Add ThT to each well.

Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time to

monitor the kinetics of aggregation.

Compare the aggregation curves in the presence and absence of Methylene blue to

determine its inhibitory effect.[12]

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and

workflows involving Methylene blue.
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Experimental workflow for nucleic acid staining.
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Inhibition of the NO/sGC signaling pathway by Methylene blue.
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Workflow for assessing Tau aggregation inhibition.

Conclusion
Methylene blue hydrate is a versatile compound with significant applications in research and

medicine. Its well-characterized molecular structure and properties, combined with its diverse
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biological activities, make it a valuable tool for scientists and drug development professionals.

The detailed protocols and visual representations of its mechanisms of action provided in this

guide serve as a comprehensive resource for utilizing Methylene blue hydrate in a laboratory

setting. Further research into its pleiotropic effects will likely uncover new therapeutic potentials

for this historic dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. genelink.com [genelink.com]

3. benchchem.com [benchchem.com]

4. e-century.us [e-century.us]

5. benchchem.com [benchchem.com]

6. Methylene Blue staining [protocols.io]

7. mrcgene.com [mrcgene.com]

8. benchchem.com [benchchem.com]

9. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A)
confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]

11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

12. benchchem.com [benchchem.com]

To cite this document: BenchChem. [molecular structure and formula of Methylene blue
hydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255477#molecular-structure-and-formula-of-
methylene-blue-hydrate]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1255477?utm_src=pdf-body
https://www.benchchem.com/product/b1255477?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Methylene_Blue_as_a_Tau_Aggregation_Inhibitor_Application_Notes_and_Protocols.pdf
https://www.genelink.com/Literature/ps/Methylene_Blue_Oligo_staining_V2.1.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_Tau_Protein_Aggregation_Inhibitors_Methylene_Blue_vs_Tau_protein_aggregation_IN_1.pdf
https://e-century.us/files/ijcem/12/10/ijcem0093681.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Nucleic_Acid_Staining_BASIC_RED_18_1_vs_Methylene_Blue.pdf
https://www.protocols.io/view/Methylene-Blue-staining-q26g7y69gwz1/v1
https://mrcgene.com/wp-content/uploads/2014/06/MethyleneBlue-June-2014.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_Measuring_Nitric_Oxide_Synthase_Inhibition_by_Meliadubin_B.pdf
https://pubmed.ncbi.nlm.nih.gov/7679577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2078225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2078225/
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition
https://www.benchchem.com/pdf/The_Cellular_Effects_of_Methylene_Blue_as_a_Tau_Protein_Aggregation_Inhibitor_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1255477#molecular-structure-and-formula-of-methylene-blue-hydrate
https://www.benchchem.com/product/b1255477#molecular-structure-and-formula-of-methylene-blue-hydrate
https://www.benchchem.com/product/b1255477#molecular-structure-and-formula-of-methylene-blue-hydrate
https://www.benchchem.com/product/b1255477#molecular-structure-and-formula-of-methylene-blue-hydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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